molecular formula C11H21NO3 B6628688 Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate

Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate

カタログ番号 B6628688
分子量: 215.29 g/mol
InChIキー: RJELEWQGYOGXFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate, also known as EDOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. EDOP is a prodrug that can be converted into the active compound, 3-(2,3-dimethyloxolan-3-yl)aminopropanoic acid (DOPA), which is an agonist of the G protein-coupled receptor, GPR35.

作用機序

Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate is a prodrug that is converted into DOPA, which is an agonist of GPR35. Activation of GPR35 leads to the activation of various downstream signaling pathways, including the Gαq/11 and β-arrestin pathways. These pathways are involved in various physiological processes, including calcium mobilization, ERK1/2 activation, and receptor internalization.
Biochemical and Physiological Effects:
Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate can activate GPR35 and induce calcium mobilization in various cell lines, including HEK293 and CHO cells. In vivo studies have shown that Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate can reduce inflammation and pain perception in animal models of inflammatory bowel disease and neuropathic pain, respectively. These effects are thought to be mediated by the activation of GPR35 and the downstream signaling pathways.

実験室実験の利点と制限

Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in high-throughput screening assays. It is also a prodrug that is converted into the active compound, DOPA, which allows for precise control of the dose and timing of the compound's administration. However, Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has some limitations, including its potential to degrade over time and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate. One area of interest is the development of more potent and selective GPR35 agonists based on the structure of Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate. Another area of interest is the investigation of the role of GPR35 in various physiological processes, including immune response, inflammation, and pain perception. Additionally, the potential therapeutic applications of GPR35 agonists, including Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate, in various diseases, such as inflammatory bowel disease and neuropathic pain, warrant further investigation.

合成法

The synthesis of Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate involves the reaction of ethyl 3-bromo-3-oxopropanoate with 2,3-dimethyltetrahydrofuran-3-amine in the presence of a base such as potassium carbonate. The reaction yields Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate as a white solid with a purity of over 95%. This synthesis method has been optimized for scalability, making it suitable for large-scale production of Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate for research purposes.

科学的研究の応用

Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has been used in various scientific research studies due to its ability to activate GPR35. GPR35 is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. Activation of GPR35 has been linked to various physiological processes, including inflammation, immune response, and pain perception. Ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate has been shown to activate GPR35 in vitro and in vivo, making it a useful tool for studying the role of GPR35 in these processes.

特性

IUPAC Name

ethyl 3-[(2,3-dimethyloxolan-3-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-14-10(13)5-7-12-11(3)6-8-15-9(11)2/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELEWQGYOGXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1(CCOC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。